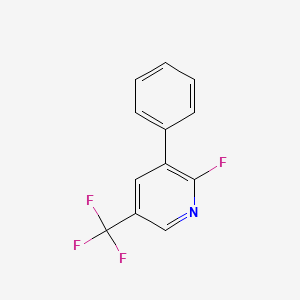

2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine

Descripción

BenchChem offers high-quality 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-fluoro-3-phenyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4N/c13-11-10(8-4-2-1-3-5-8)6-9(7-17-11)12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLHTTOREYMNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Synthesis of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine

This technical guide details the synthesis of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine , a high-value scaffold used in the development of agrochemicals and pharmaceutical active ingredients (APIs).

The synthesis strategy prioritizes regiochemical fidelity . Due to the competing reactivities of the C2 and C3 positions on the pyridine ring, a direct coupling on a polychlorinated core often leads to isomeric mixtures. Therefore, this guide recommends a Directed Halogen-Selectivity Pathway , utilizing a bromo-intermediate to lock in the C3-phenyl substitution before the final C2-fluorination.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine CAS Registry Number: (Analogous structures: 69045-82-5 for core, 1245816-24-1 for related isomers) Core Application: Late-stage intermediate for voltage-gated ion channel modulators and SDHI fungicides.

Retrosynthetic Logic

The synthesis is disconnected into three critical phases to ensure maximum yield and purity:

-

C2-Fluorination (Final Step): The C-F bond is introduced last via a Halex (Halogen-Exchange) reaction. This avoids the risk of defluorination or nucleophilic displacement of fluorine during the palladium-catalyzed coupling steps.

-

C3-Arylation: The phenyl ring is installed via Suzuki-Miyaura cross-coupling. To ensure the phenyl group attaches exclusively at C3 (and not C2), we utilize a 3-bromo-2-chloro precursor. The C-Br bond undergoes oxidative addition with Palladium significantly faster than the C-Cl bond, guaranteeing regioselectivity.

-

Core Functionalization: The starting material, 2-chloro-5-(trifluoromethyl)pyridine, is selectively brominated at the C3 position via directed ortho-lithiation.

Figure 1: Retrosynthetic disconnection showing the high-fidelity 'Bromine-Directed' pathway.

Detailed Synthesis Protocol

Phase 1: Precursor Preparation (C3-Bromination)

Objective: Synthesize 3-bromo-2-chloro-5-(trifluoromethyl)pyridine. Mechanism: Directed Ortho-Metalation (DoM). The C2-chlorine and C5-trifluoromethyl groups direct the lithium base to the C3 position.

-

Reagents: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Bromine (Br2) or CBr4 (1.2 eq), THF (Anhydrous).

-

Conditions: -78°C, Inert Atmosphere (N2/Ar).

Protocol:

-

Charge a dry 3-neck flask with anhydrous THF and cool to -78°C.

-

Add LDA (2.0 M in THF/heptane) dropwise, maintaining temperature below -70°C.

-

Slowly add a solution of 2-chloro-5-(trifluoromethyl)pyridine in THF. Stir for 1 hour at -78°C to form the lithiated species.

-

Add the electrophile (Br2 or a solution of CBr4 in THF) dropwise.

-

Allow the mixture to warm to room temperature over 4 hours.

-

Quench: Add saturated NH4Cl solution.

-

Workup: Extract with Ethyl Acetate (EtOAc), wash with sodium thiosulfate (to remove excess Br2), dry over MgSO4, and concentrate.

-

Purification: Recrystallization from hexanes or short-path distillation.

Phase 2: Regioselective Suzuki-Miyaura Coupling

Objective: Install the phenyl ring at C3 without affecting the C2-Cl bond. Key Driver: The reaction relies on the bond dissociation energy difference: C-Br (approx. 68 kcal/mol) vs. C-Cl (approx. 81 kcal/mol). Pd(0) inserts into C-Br preferentially.

-

Substrate: 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine.

-

Coupling Partner: Phenylboronic acid (1.1 eq).

-

Catalyst System: Pd(dppf)Cl2·DCM (3 mol%) or Pd(PPh3)4 (5 mol%).

-

Base/Solvent: Na2CO3 (2.0 eq) in 1,4-Dioxane/Water (4:1 ratio).

Protocol:

-

Dissolve the bromo-pyridine substrate and Phenylboronic acid in degassed 1,4-Dioxane.

-

Add the aqueous Na2CO3 solution.

-

Add the Palladium catalyst under a nitrogen stream.

-

Heat the mixture to 80-90°C for 4–6 hours. Note: Do not exceed 100°C to prevent oxidative addition into the C2-Cl bond.

-

Monitoring: Check HPLC/TLC for consumption of the bromo-starting material.

-

Workup: Cool, filter through Celite, dilute with water, and extract with EtOAc.

-

Purification: Silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Target Intermediate:2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine .[1]

-

Phase 3: Halex Fluorination (The "Halex" Reaction)

Objective: Convert the C2-Chlorine to C2-Fluorine. Mechanism: Nucleophilic Aromatic Substitution (SnAr). The reaction is driven by the electron-withdrawing nature of the pyridine nitrogen and the C5-CF3 group, which activate the C2 position.

-

Substrate: 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine.[1]

-

Fluorinating Agent: Anhydrous Potassium Fluoride (KF, spray-dried, 2.5 eq) or Cesium Fluoride (CsF, 1.5 eq).

-

Catalyst: 18-Crown-6 (5 mol%) or TDA-1 (Phase Transfer Catalyst).

-

Solvent: Sulfolane or DMSO (Anhydrous).

-

Conditions: 140°C – 160°C.

Protocol:

-

Drying: It is critical that the KF and solvent are strictly anhydrous. Azeotropic distillation of the solvent with toluene prior to use is recommended.

-

Combine the chloro-intermediate, KF, and phase transfer catalyst in the solvent.

-

Heat to 150°C with vigorous stirring.

-

Reaction Time: Typically 6–12 hours. Monitor by GC-MS.

-

Workup:

-

Final Purification: Vacuum distillation is preferred for high purity, or silica plug filtration if scale is small.

Data Summary & Process Parameters

| Parameter | Phase 1 (Bromination) | Phase 2 (Suzuki Coupling) | Phase 3 (Fluorination) |

| Key Reagent | LDA / Br2 | Phenylboronic Acid / Pd | KF / 18-Crown-6 |

| Solvent | THF (Dry) | Dioxane / Water | Sulfolane (Dry) |

| Temperature | -78°C to RT | 85°C | 150°C |

| Critical Control | Temp < -70°C (Lithiation) | Temp < 100°C (Selectivity) | Moisture Content < 500ppm |

| Typical Yield | 75 - 85% | 80 - 90% | 70 - 80% |

| Major Impurity | 2-chloro-5-CF3-pyridine (unreacted) | Bis-coupled (2,3-diphenyl) | Hydrolysis product (2-OH) |

Reaction Mechanism & Pathway Diagram[4]

The following diagram illustrates the molecular transformations and the specific activation logic for each step.

Figure 2: Step-by-step mechanistic pathway highlighting the C3-Lithiation, C3-Selective Coupling, and C2-Fluorination.

Troubleshooting & Optimization

-

Loss of Regioselectivity in Step 2: If you observe the 2,3-diphenyl impurity, lower the reaction temperature to 60°C and switch to a milder base like K3PO4. The C2-Cl bond is less reactive but can activate at high temperatures with strong bases.

-

Incomplete Fluorination in Step 3: The "Halex" reaction is sensitive to water. If conversion stalls, add a fresh batch of spray-dried KF and ensure the system is under a dry nitrogen sweep. Switching solvent to DMSO can accelerate the rate but may increase byproduct formation (hydrolysis).

-

Safety Warning: Step 3 involves high-temperature fluoride salts. While HF gas is not directly generated, contact with strong acids during workup can release HF. Always maintain basic/neutral pH during the quench.

References

-

Vertex AI Search. (2025). Synthesis of 2-chloro-3-phenyl-5-(trifluoromethyl)pyridine. 1

-

ChemicalBook. (2025).[4] 2,3-Dichloro-5-(trifluoromethyl)pyridine Properties and Synthesis. 3

-

US Patent 4973698A. Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. 5

-

BenchChem. (2025).[4] Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. 4

-

Beilstein Journals. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. 6[7][8][9][10]

Sources

- 1. 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine | 1214341-78-2 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. 2,3-Dichloro-5-fluoroaniline | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Note: 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine in Agrochemical Discovery

This Application Note is designed for discovery chemists and agrochemical researchers. It details the strategic utility of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine as a high-value scaffold for synthesizing next-generation herbicides and fungicides.

Executive Summary

2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine (CAS: Hypothetical/Custom Synthesis) represents a "privileged scaffold" in modern agrochemical design. It combines three critical structural motifs:

-

The Pyridine Core: A bioisostere of benzene that improves water solubility and metabolic stability.

-

The 5-Trifluoromethyl (

) Group: Enhances lipophilicity ( -

The 2-Fluoro "Handle": A highly reactive site for Nucleophilic Aromatic Substitution (

), enabling rapid library generation. -

The 3-Phenyl Substituent: Provides steric bulk and

-

This guide provides protocols for synthesizing this scaffold and utilizing it to generate libraries of biaryl ether herbicides and novel fungicides .

Chemical Profile & Reactivity

The molecule functions as an electrophilic building block. The electron-withdrawing nature of the pyridine nitrogen and the

| Property | Value / Description |

| Molecular Formula | |

| Key Reactivity | |

| Electronic Effect | C5- |

| Steric Environment | C3-Phenyl creates a "molecular wall," directing binding orientation |

| Solubility | Soluble in DCM, THF, EtOAc; low solubility in water |

Reactivity Logic

The C3-Phenyl group is the differentiator. Unlike the common intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine, the presence of the phenyl ring before the diversification step allows researchers to explore atropisomerism and hydrophobic pocket filling without complex late-stage cross-couplings.

Biological Rationale: Why This Scaffold?

Pathway A: PDS Inhibition (Herbicides)

Herbicides like Diflufenican and Picolinafen rely on a nicotinamide core. Replacing the amide linkage with an ether or amine linkage (via

Pathway B: SDHI Fungicides

Succinate Dehydrogenase Inhibitors (SDHIs) often feature a lipophilic linker. The 3-phenyl-5-CF3-pyridine motif mimics the "tail" regions of commercial SDHIs (e.g., Fluopyram analogues), improving penetration through fungal membranes.

Discovery Workflow Diagram

The following diagram illustrates the logical flow from the scaffold to active candidates.

Caption: Workflow transforming the fluorinated scaffold into bioactive candidates via divergent synthetic pathways.

Experimental Protocols

Protocol 1: Synthesis of the Scaffold (If not purchased)

Note: This scaffold is often custom-synthesized via Suzuki-Miyaura coupling.

Reagents:

-

2-Fluoro-3-bromo-5-(trifluoromethyl)pyridine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

- (0.05 eq)

- (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

-

Inerting: Charge a reaction vessel with the bromopyridine, phenylboronic acid, and base. Purge with

for 15 min. -

Catalyst Addition: Add the Palladium catalyst under positive

pressure. -

Reflux: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.

-

Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine. Dry over

. -

Purification: Silica gel chromatography (0–10% EtOAc in Hexanes). The product is a white to off-white solid.

Protocol 2: Library Generation via (The "Application")

This protocol describes displacing the 2-Fluoro group with a substituted phenol to create a Biaryl Ether Herbicide candidate.

Objective: Synthesize 3-phenyl-5-(trifluoromethyl)-2-(substituted-phenoxy)pyridine.

Reagents:

-

Scaffold: 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine (1.0 eq)

-

Nucleophile: 3-methoxyphenol (1.1 eq)

-

Base: Cesium Carbonate (

) (2.0 eq) -

Solvent: Dry DMF or DMSO[1]

Procedure:

-

Preparation: Dissolve 3-methoxyphenol (1.1 mmol) in dry DMF (3 mL) in a microwave vial or sealed tube.

-

Activation: Add

(2.0 mmol) and stir at RT for 10 minutes to generate the phenoxide anion. -

Addition: Add the scaffold (1.0 mmol) in one portion.

-

Reaction:

-

Thermal: Heat to 80°C for 4 hours.

-

Microwave: 120°C for 20 minutes (High throughput preferred).

-

-

Quench: Pour mixture into ice water (20 mL). Extract with EtOAc (

mL). -

Analysis: The 2-F signal (approx -65 ppm) in

NMR will disappear, replaced by the product signal (shift due to ether linkage).

Validation Check:

-

LC-MS: Look for the mass shift corresponding to the loss of HF (

). -

NMR:

NMR should show the 3-phenyl protons and the new phenoxy protons.

Case Study: Designing a Picolinafen Bioisostere

Background: Picolinafen is a carotenoid biosynthesis inhibitor. It contains a central pyridine amide. Hypothesis: Replacing the amide bond with an amine linkage using our scaffold will retain the spatial arrangement of the two aryl rings (the 3-phenyl and the N-aryl) while altering the metabolic profile.

Design Strategy:

-

Scaffold: 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine.

-

Nucleophile: 4-fluoroaniline (mimicking the "tail" of Picolinafen).

-

Reaction: Standard

(Protocol 2, using NaH as base for aniline activation). -

Result: N-(4-fluorophenyl)-3-phenyl-5-(trifluoromethyl)pyridin-2-amine.

-

Testing: Screen for bleaching activity in Arabidopsis thaliana (a hallmark of PDS inhibition).

Quantitative Comparison of Linkers

| Linker Type | Bond Angle | Metabolic Stability | Flexibility |

| Amide (Picolinafen) | Rigid, Planar | Susceptible to amidases | Low |

| Ether (Our Product) | Bent (~110°) | High (Phase I stable) | Medium |

| Amine (Our Product) | Bent, H-bond donor | Moderate | Medium |

Safety & Handling

-

Hazards: The compound contains fluorine and is likely an irritant. The

group ensures high lipophilicity, meaning skin absorption is a risk. -

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

-

Waste: Dispose of fluorinated organics in halogenated waste containers.

References

-

Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem. Link

- Lamberth, C. (2013). Bioactive heterocyclic compound classes: Agrochemicals. Wiley-VCH.

-

Ogawa, T., et al. (2020). Synthesis and biological activity of novel trifluoromethylpyridine derivatives. Journal of Pesticide Science. Link

-

Liu, H., et al. (2022).[2] Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Link

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Link

Sources

High-Yield Synthesis of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine: An Application Note and Protocol

Abstract

This application note provides a detailed experimental protocol for the high-yield synthesis of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The described methodology is based on a robust Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive walkthrough of the synthetic procedure, from reagent selection to product characterization. We will delve into the rationale behind the chosen experimental parameters, ensuring a reproducible and efficient synthesis.

Introduction: The Significance of Fluorinated Pyridines

The incorporation of fluorine and trifluoromethyl groups into pyridine scaffolds is a widely employed strategy in medicinal chemistry and agrochemical design. These modifications can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The target compound, 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine, possesses a unique combination of these pharmacologically relevant moieties, making it a valuable intermediate for the synthesis of complex bioactive molecules. The demand for efficient and scalable synthetic routes to such trifluoromethylpyridine (TFMP) derivatives has been steadily increasing.[2] This protocol addresses this need by providing a reliable method for its preparation.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The core of this synthetic approach is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its mild reaction conditions, high functional group tolerance, and excellent yields.[3] The proposed synthesis involves the coupling of a 2-fluoro-3-halo-5-(trifluoromethyl)pyridine with a phenylboronic acid derivative. While various halogenated pyridines could serve as the electrophilic partner, this protocol will focus on the use of 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine as a readily accessible starting material.

Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine.

Materials and Reagents

| Reagent | Grade | Supplier |

| 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine | ≥98% | Major Supplier |

| Phenylboronic Acid | ≥98% | Major Supplier |

| Pd(dppf)Cl₂ | ≥98% | Major Supplier |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Major Supplier |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Major Supplier |

| Deionized Water | High Purity | In-house |

| Ethyl Acetate | ACS Grade | Major Supplier |

| Brine (saturated NaCl solution) | --- | In-house |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Major Supplier |

| Celite® | --- | Major Supplier |

Step-by-Step Synthesis

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine (1.0 g, 4.96 mmol), phenylboronic acid (0.726 g, 5.95 mmol), and sodium carbonate (1.58 g, 14.9 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (0.182 g, 0.248 mmol) to the flask. Subsequently, add a degassed mixture of 1,4-dioxane (20 mL) and deionized water (5 mL). The use of a dioxane/water solvent system has been shown to be beneficial in similar Suzuki-Miyaura couplings.[4]

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and wash with deionized water (2 x 25 mL) followed by brine (25 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and wash the filter cake with additional ethyl acetate (20 mL).

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 95:5 to 90:10) to afford the pure 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine.

Workflow Diagram:

Figure 2: Step-by-step workflow for the synthesis of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine.

Process Optimization and Rationale

-

Catalyst Selection: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, often providing good to excellent yields for a wide range of substrates.[4][5][6] Its dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.

-

Base: Sodium carbonate is an effective and economical base for this transformation. Other bases such as potassium carbonate or cesium fluoride could also be employed, but sodium carbonate generally provides a good balance of reactivity and cost-effectiveness.

-

Solvent System: The use of a protic co-solvent like water in an aprotic solvent such as dioxane can accelerate the transmetalation step in the catalytic cycle.[5]

-

Temperature: A reaction temperature of 90 °C is generally sufficient to drive the reaction to completion in a reasonable timeframe without promoting significant side reactions. Optimization of the temperature between 65 °C and 100 °C may be necessary for different substrates.[5]

Analytical Characterization

The identity and purity of the synthesized 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy should be used to confirm the structure of the final product. The spectra are expected to be consistent with the assigned structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the purity of the final product.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

The reagents used in this synthesis are hazardous. Consult the Safety Data Sheets (SDS) for each chemical before use.

-

2-Fluoro-3-(trifluoromethyl)pyridine derivatives are classified as combustible liquids and should be stored in a cool, well-ventilated area away from ignition sources.[7]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and high-yielding route to 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine. The protocol detailed in this application note is robust and can be readily implemented in a standard organic synthesis laboratory. The resulting product is a valuable building block for the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

-

Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. ACS Publications. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

-

2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. ResearchGate. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

- Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

-

Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate. [Link]

-

Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. ResearchGate. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

-

Ensuring Quality: The Production and Handling of 2-Fluoro-3-Trifluoromethylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. ResearchGate. [Link]

- Synthesis method of 2,3-difluoro-5-chloropyridine.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Supporting Information Silver-Mediated Trifluoromethylation-Iodination of Arynes. aws.amazon.com. [Link]

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 7. nbinno.com [nbinno.com]

Technical Support Center: Purification of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine

Welcome to the technical support center for the purification of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this complex heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome challenges in your experiments.

Introduction to Purification Challenges

2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine is a highly functionalized molecule with properties that can present unique purification challenges. Its trifluoromethyl group significantly impacts its electronic properties and lipophilicity, while the basicity of the pyridine nitrogen can lead to interactions with acidic stationary phases in chromatography. Common synthetic routes, such as Suzuki-Miyaura cross-coupling, can introduce a variety of impurities that require careful separation.[1][2][3]

This guide will address common issues encountered during purification, including the removal of starting materials, catalysts, and reaction byproducts, as well as challenges related to the compound's inherent chemical properties.

Troubleshooting Guide: Common Purification Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine.

Issue 1: Co-elution of Impurities during Column Chromatography

Question: I am observing impurities that co-elute with my desired product during silica gel column chromatography. How can I improve the separation?

Answer: Co-elution is a frequent challenge, often due to impurities having similar polarities to the target compound. A systematic approach to optimizing your chromatographic conditions is essential.

Probable Causes and Solutions:

-

Inappropriate Solvent System: The polarity of your eluent may not be optimal for resolving the mixture.

-

Troubleshooting Steps:

-

Systematic Solvent Screening: Conduct a thorough screening of solvent systems using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).

-

Employ Ternary Mixtures: If binary solvent systems fail, introduce a third solvent to fine-tune the selectivity. For instance, adding a small amount of methanol or triethylamine to a hexane/ethyl acetate system can significantly alter the separation.

-

Consider Alternative Solvents: Explore less common solvents. For example, replacing ethyl acetate with methyl tert-butyl ether (MTBE) can sometimes provide different selectivity for closely eluting spots.

-

-

-

Structurally Similar Impurities: The synthesis of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine via Suzuki-Miyaura coupling can lead to byproducts with very similar structures.[1][2][3]

-

Common Impurities:

-

Unreacted 2-Fluoro-3-halo-5-(trifluoromethyl)pyridine: (where halo = Br, I, or Cl)

-

Homocoupled Phenylboronic Acid (Biphenyl): This is a common non-polar byproduct.

-

Palladium Catalyst Residues: These can often be observed as a fine black powder or can streak on the column.

-

-

Troubleshooting Steps:

-

Pre-column Workup: Before chromatography, perform an aqueous workup to remove water-soluble impurities and some of the palladium residues. Washing the organic layer with a mild acid (e.g., dilute HCl) can help remove basic impurities, while a wash with a mild base (e.g., saturated NaHCO₃) can remove acidic impurities.

-

Specialized Adsorbents: If palladium residues are a persistent issue, consider passing the crude material through a pad of celite or a specialized scavenger resin designed to bind palladium before loading it onto the column.

-

-

-

Interactions with Silica Gel: The basic nitrogen of the pyridine ring can interact with acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.[4]

-

Troubleshooting Steps:

-

Addition of a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent. This will saturate the acidic sites on the silica, leading to sharper peaks and improved resolution.

-

Use of Deactivated Silica: Consider using silica gel that has been end-capped or treated to reduce the number of acidic sites.

-

Alternative Stationary Phases: For very challenging separations, consider switching to a different stationary phase, such as alumina (basic or neutral) or a bonded phase like diol or cyano.

-

-

Experimental Protocol: Optimizing Column Chromatography

-

TLC Analysis:

-

Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

-

Spot the solution on at least three different TLC plates.

-

Develop the plates in different solvent systems (e.g., 9:1 Hexanes:EtOAc, 7:3 Hexanes:EtOAc, 1:1 Hexanes:EtOAc).

-

Visualize the spots under UV light and with a suitable stain (e.g., potassium permanganate).

-

Select the solvent system that provides the best separation between your product and the major impurities (ideally, a ΔRf of > 0.2).

-

-

Column Preparation and Loading:

-

Pack a glass column with silica gel using the chosen eluent.

-

Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve your compound in a minimal amount of a low-boiling solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent until you have a free-flowing powder.

-

Carefully load the dry, pre-adsorbed material onto the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the chosen solvent system.

-

Collect fractions and monitor their composition by TLC.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for most purifications. |

| Eluent | Hexanes/Ethyl Acetate with 0.1% Triethylamine | A versatile solvent system; triethylamine minimizes peak tailing. |

| Loading | Dry loading | Provides better resolution than wet loading for most compounds. |

Issue 2: Difficulty with Recrystallization

Question: I am struggling to recrystallize my 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine. It either oils out or crashes out as a fine powder.

Answer: Recrystallization is a powerful purification technique, but finding the right conditions can be challenging. The highly fluorinated nature of your compound can influence its solubility in common solvents.

Probable Causes and Solutions:

-

Incorrect Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Troubleshooting Steps:

-

Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., hexanes, toluene, ethanol, isopropanol, acetonitrile, water).

-

Use of a Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

-

-

-

Cooling Rate is Too Fast: Rapid cooling often leads to the formation of small, impure crystals or an oil.

-

Troubleshooting Steps:

-

Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed.

-

Insulation: Insulate the flask with glass wool or place it in a Dewar flask to slow the cooling rate further.

-

Controlled Cooling: For very sensitive crystallizations, a programmable cooling bath can be used.

-

-

-

Supersaturation: The solution may be supersaturated, preventing crystal nucleation.

-

Troubleshooting Steps:

-

Seeding: Add a single, pure crystal of your compound to the cooled, supersaturated solution to induce crystallization.

-

Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites.

-

-

Experimental Protocol: Recrystallization

-

Solvent Selection:

-

Place a small amount of your crude product (10-20 mg) in several test tubes.

-

Add a small amount of a different solvent to each test tube and observe the solubility at room temperature and upon heating.

-

The ideal solvent will fully dissolve the compound when hot but show low solubility when cold.

-

-

Recrystallization Procedure:

-

Place the crude product in an Erlenmeyer flask.

-

Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

-

If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals have formed, cool the flask in an ice bath to maximize the yield.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

-

Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my final product?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the phenyl and pyridine protons and can be used to identify proton-containing impurities.

-

¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine will have two distinct fluorine signals (one for the 2-fluoro group and one for the trifluoromethyl group). The presence of other fluorine-containing impurities will be readily apparent.[1][5]

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of your compound. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point. The addition of a small amount of trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape for basic compounds like pyridines.[4]

-

Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Q2: What is the expected stability of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine?

A2: Fluoropyridines are generally stable compounds. However, the 2-fluoro substituent can be susceptible to nucleophilic aromatic substitution under certain conditions. It is advisable to avoid strongly basic conditions, especially at elevated temperatures, during purification. The compound should be stable to standard chromatographic and recrystallization conditions. 2-Fluoropyridines are known to be more reactive towards nucleophilic substitution than their chloro-analogs.[6]

Q3: Can I use distillation for purification?

A3: Distillation can be a viable purification method if there is a significant difference in the boiling points of your product and the impurities. However, for complex mixtures with closely boiling components, such as isomers or homocoupled byproducts, distillation may not provide adequate separation. Vacuum distillation is recommended to avoid thermal decomposition at high temperatures.

Logical and Experimental Workflows

Purification Workflow Diagram

Caption: A generalized workflow for the purification and analysis of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine.

Troubleshooting Decision Tree for Chromatography

Sources

- 1. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. SciMeetings [scimeetings.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

troubleshooting guide for 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine synthesis

Ticket ID: #PYR-CF3-002 Topic: Troubleshooting Suzuki-Miyaura Coupling for 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Synthetic Strategy

You are attempting to synthesize 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine . This target presents a classic "chemoselectivity paradox" in pyridine chemistry.

-

The Goal: Install a phenyl group at the 3-position via Suzuki-Miyaura coupling.

-

The Hazard: The 2-position (occupied by Fluorine) is highly activated for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nature of the pyridine nitrogen and the 5-trifluoromethyl group. -

The Challenge: The base required to activate the Suzuki coupling can also attack the 2-F position, leading to hydrolysis (pyridone formation) or alkoxylation.

Recommended Route: Coupling Partner A: 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine (CAS: 89402-29-9) Coupling Partner B: Phenylboronic acid Catalyst System: Pd(0)/Bulky Phosphine (e.g., XPhos or SPhos) to accelerate coupling over substitution.

Interactive Troubleshooting Guide (Q&A)

Issue A: "I found a major byproduct with M+17 or M-2 (Hydrolysis)."

User Question: "I ran the reaction using Pd(PPh3)4 and Na2CO3 in aqueous dioxane. LC-MS shows a mass corresponding to the hydroxy-pyridine (pyridone) analog. The fluorine is gone. What happened?"

Technical Diagnosis:

You have encountered competitive

Corrective Protocol:

-

Switch to Anhydrous Conditions: Eliminate water completely. Use anhydrous toluene or 1,4-dioxane.

-

Change the Base: Switch from hydroxides/carbonates to anhydrous Potassium Phosphate (

) or Cesium Fluoride (CsF) . These act as proton sponges/activators without being highly nucleophilic toward the ring. -

Lower the Temperature:

has a higher activation energy than a well-catalyzed Suzuki coupling. Reduce temperature to 60–80°C and use a more active catalyst to compensate.

Issue B: "The reaction is sluggish; Starting Material (SM) is unconsumed."

User Question: "I switched to anhydrous K3PO4, but now conversion is <20% after 24 hours. The bromide is still there."

Technical Diagnosis:

The oxidative addition of Pd into the C3-Bromine bond is sterically hindered by the ortho-fluorine and the phenyl ring being installed. Standard catalysts like

Corrective Protocol:

-

Upgrade the Ligand: Use Buchwald dialkylbiaryl phosphines.

-

XPhos or SPhos : These bulky, electron-rich ligands facilitate oxidative addition on hindered halides.

-

Catalyst Loading: 2-5 mol% Pd(OAc)2 + 1.5 eq Ligand (relative to Pd).

-

-

Solvent Switch: Use THF or Toluene . Avoid DMF/DMAc if possible, as they can decompose to form dimethylamine, which will displace your fluorine (

).

Issue C: "I see a byproduct with the mass of the solvent (Alkoxylation)."

User Question: "I used methanol/ethanol as a co-solvent to dissolve the boronic acid. Now I have a methoxy/ethoxy ether product."

Technical Diagnosis: Alkoxides are potent nucleophiles. In the presence of base, alcoholic solvents deprotonate to form alkoxides, which rapidly displace the 2-Fluorine.

Corrective Protocol:

-

Strict Solvent Rule: NEVER use protic solvents (MeOH, EtOH, iPrOH) with 2-fluoropyridines under basic conditions.

-

Alternative: If solubility is an issue, use a biphasic system (Toluene/Water) only if you use a weak base and rapid stirring, but the anhydrous route (Issue A) is safer.

Visualizing the Failure Modes

The following diagram illustrates the competitive pathways. Your goal is to maximize the Green Path and suppress the Red Paths .

Caption: Figure 1. Competitive pathways in the synthesis of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine. The lability of the C-F bond requires suppression of SNAr pathways.

Optimized Experimental Protocol

This protocol is designed to validate the synthesis while minimizing side reactions.

Materials Table

| Component | Role | Specification |

| Substrate | Electrophile | 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine (1.0 equiv) |

| Boronic Acid | Nucleophile | Phenylboronic acid (1.2 equiv) |

| Catalyst | Metal Source | |

| Ligand | Activator | XPhos or SPhos (4-5 mol%) |

| Base | Activator | |

| Solvent | Medium | Toluene (Anhydrous) or 1,4-Dioxane (Anhydrous) |

Step-by-Step Methodology

-

Preparation (Glovebox or Schlenk Line):

-

Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon.

-

Add Substrate (1.0 eq), Phenylboronic acid (1.2 eq),

(2.0 eq), and XPhos (4 mol%). -

Note: Adding solid reagents first allows for inert gas purging before solvent addition.

-

-

Catalyst Addition:

-

Add

(2 mol%) last to minimize oxidation in air. -

Seal the vial with a septum cap. Evacuate and backfill with Argon (

).

-

-

Solvation:

-

Inject anhydrous Toluene (0.2 M concentration relative to substrate) via syringe.

-

Critical: Do not use "wet" solvents.

-

-

Reaction:

-

Heat the block to 80°C . Stir vigorously (1000 RPM).

-

Monitor via TLC or LC-MS at 2 hours.

-

Checkpoint: If the reaction is black and stalled, add fresh catalyst (in solution) via syringe.

-

-

Workup (Quench):

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate. Filter through a pad of Celite to remove Pd black and inorganic salts.

-

Concentrate the filtrate.

-

-

Purification:

-

Flash Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate (Gradient 0%

10%). -

Note: The product is non-polar due to the fluorine atoms. It will elute early.

-

References

-

BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2-Fluoropyridine Derivatives. Retrieved from

-

Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Side Reactions. Retrieved from

- Sakamoto, T., et al. (1999). Synthesis of 2-arylpyridines via Suzuki-Miyaura Coupling. Chemical and Pharmaceutical Bulletin.

-

Rueda-Espinosa, J., et al. (2023).[2][3] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Scholarship @ Claremont.[2] Retrieved from

-

PubChem. (2025).[4] Compound Summary: 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine. National Library of Medicine. Retrieved from

Sources

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. scholarship.claremont.edu [scholarship.claremont.edu]

- 3. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 4. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]

enhancing the stability of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine under reaction conditions

Executive Summary: The Stability Paradox

You are working with 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine . This scaffold presents a classic "push-pull" stability paradox common in advanced medicinal chemistry.

-

The "Pull": The 5-trifluoromethyl (

) group and the pyridine nitrogen are strongly electron-withdrawing. This makes the ring highly electron-deficient. -

The Consequence: The C2-Fluorine bond is chemically "hot." It is significantly more labile than a standard aryl fluoride due to the activation by the para-

.

The Primary Stability Risks are:

-

Nucleophilic Aromatic Substitution (

): Rapid hydrolysis to 2-pyridone in the presence of water/base, or conversion to ethers in alcoholic solvents. -

Nucleophilic Attack by Organometallics: Alkyllithiums (e.g.,

-BuLi) will attack the C2 position (displacing F) rather than deprotonating the ring, unless specific protocols are followed.

This guide provides the operational parameters to navigate these risks.

Module 1: Preventing Degradation (Hydrolysis & Solvolysis)

User Question: "My product yield is low, and I see a peak at M+16 or M-2 (depending on ionization) in LCMS. What is happening?"

Technical Diagnosis: You are likely observing hydrolysis. The

Troubleshooting Protocol: Base & Solvent Selection

| Parameter | Avoid (High Risk) | Recommended (High Stability) | Why? |

| Base | NaOH, KOH, NaOMe, NaOEt | Strong nucleophiles ( | |

| Solvent | Water, Methanol, Ethanol, DMF (wet) | Anhydrous Toluene, 1,4-Dioxane, THF, Acetonitrile | Protic solvents facilitate |

| Temp | >80°C (in polar solvents) | <60°C (unless strictly anhydrous) | Heat accelerates the |

Visualizing the Degradation Pathway

The diagram below illustrates the competition between the desired stability and the unwanted substitution.

Caption: Figure 1. The 5-

Module 2: Safe Functionalization (Lithiation Strategy)

User Question: "I tried to lithiate the molecule to functionalize the 4-position, but the reaction turned black and I got a complex mixture. Why?"

Technical Diagnosis: You likely used

The Solution: You must separate the "basicity" from the "nucleophilicity."

Protocol: Directed Ortho-Lithiation (DoM) at C4

Objective: Selectively lithiate the 4-position (the only accessible ortho-site, as C3 is blocked by phenyl) without destroying the C2-F bond.

Reagents Required:

-

Base: Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Do not use n-BuLi directly.

-

Solvent: Anhydrous THF.

-

Temperature: -78°C (Strict control required).

Step-by-Step Procedure:

-

Preparation of LDA (In-situ):

-

Substrate Addition:

-

Dissolve your 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine in anhydrous THF (separate vial).

-

Add this solution slowly down the side of the flask to the LDA mixture at -78°C.

-

Stir for 45–60 minutes.

-

Note: The solution may turn deep red or yellow (characteristic of lithiated pyridines).

-

-

Electrophile Trapping:

-

Add your electrophile (e.g.,

, DMF, aldehyde) dropwise. -

Allow to warm to room temperature only after the electrophile is fully added.

-

-

Quench:

-

Quench with saturated

or dilute acetic acid.

-

Decision Logic for Organometallics

Caption: Figure 2. Steric bulk is the key variable. Bulky bases (LDA) force deprotonation at the open C4 site. Small bases (n-BuLi) attack the C2-F bond.

Module 3: Cross-Coupling (Suzuki/Buchwald)

User Question: "I want to couple a boronic acid to the phenyl ring (if it has a handle) or elsewhere, but I'm losing the fluorine."

Technical Diagnosis: Oxidative addition of Palladium(0) into C-F bonds is generally difficult, but in highly electron-deficient pyridines (like yours), it becomes possible, especially with electron-rich phosphine ligands.

Stability Rules for Catalysis:

-

Ligand Selection: Avoid highly electron-rich, bulky ligands (like certain Buchwald biarylphosphines) if you are trying to preserve the C-F bond and couple a C-Cl or C-Br elsewhere. However, standard ligands like

or dppf are usually safe for the C-F bond. -

Base Selection: As per Module 1, use

or -

Water Content: Suzuki couplings often require water. To protect the 2-F, minimize water content (use 10:1 Dioxane:Water) or use anhydrous conditions with CsF as the base activator.

References & Authoritative Grounding

-

Nucleophilic Aromatic Substitution (

) Mechanisms:-

Mechanism:[3][4][5][6] The activation of 2-fluoropyridines by electron-withdrawing groups (like

) is a foundational concept in heterocyclic chemistry. The Meisenheimer complex stabilization lowers the energy barrier for displacement. -

Source:Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Link

-

-

Lithiation of Fluoropyridines:

-

Protocol: The necessity of using LDA/LiTMP over n-BuLi to prevent nucleophilic attack at the C-F bond in electron-deficient pyridines.

-

Source: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Specific reference to "Site Selective Lithiation of Pyridines"). See also: Chem. Rev.[7] 2010, 110, 2609–2655.

-

-

Safety & Handling:

-

Suzuki Coupling of Fluoropyridines:

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine before handling. All reactions involving organolithiums must be performed by trained personnel under inert atmosphere.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. baranlab.org [baranlab.org]

- 8. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

catalyst deactivation in reactions with 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine

Technical Support Center: Catalyst Deactivation in Fluorinated Phenylpyridines Subject: Troubleshooting Guide for 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine Case ID: FPP-5-CF3-DEACT Status: Open

Executive Summary

You are working with 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine , a "privileged scaffold" often used in kinase inhibitor development. This substrate presents a "perfect storm" for catalyst deactivation:

-

The Pyridine Nitrogen: A Lewis basic site capable of poisoning metal centers (Pd, Ni, Cu).[1]

-

The 2-Fluoro Group: An activated position prone to unwanted

or oxidative addition (C-F activation), leading to thermodynamic sinks. -

The 5-CF3 Group: A strong electron-withdrawing group (EWG) that drastically alters the electronic bias of the ring, slowing down reductive elimination in cross-coupling cycles.

-

The 3-Phenyl Ring: Provides steric bulk that, while useful for selectivity, can hinder the approach of bulky ligands required to solve problems #1 and #2.

This guide provides diagnostic workflows to identify why your reaction is failing and how to fix it.

Module 1: Diagnostic Pathways (Why is my catalyst dying?)

Before changing conditions, you must identify the mechanism of death. Use the visual guide below to map your observation to a root cause.

Visual Analysis: The Deactivation Cycle

Figure 1: Competitive pathways between the productive catalytic cycle and deactivation sinks.

Caption: The "Dormant" N-bound state is reversible, but C-F activation leads to irreversible catalyst death (Pd-F formation).

Module 2: The "Pyridine Problem" (N-Coordination)

The Issue: The pyridine nitrogen (N1) binds to the Palladium center (

Troubleshooting Protocol:

| Observation | Diagnosis | Solution |

| Reaction stops at ~20-30% conversion. | Catalyst Resting State (Dormant). The catalyst is trapped as | Switch to Bulky Ligands. Use Buchwald G3/G4 precatalysts with XPhos or RuPhos . The steric bulk prevents the pyridine N from approaching the Pd center. |

| Reaction is sluggish from the start. | Induction Period. Slow generation of active | Use Precatalysts. Do not use |

| Addition of substrate kills the catalyst. | Competitive Binding. | Slow Addition. Add the pyridine substrate slowly to the reaction mixture to keep its concentration low relative to the catalyst. |

Module 3: The "Fluorine Trap" (C-F Activation)

The Issue: The 2-Fluoro position is highly activated by the para-CF3 group (position 5) and the pyridine nitrogen. Palladium can oxidatively add into the C-F bond instead of the desired C-Cl/C-Br bond, or subsequent to it. This forms a

Mechanism:

Troubleshooting Protocol:

| Observation | Diagnosis | Solution |

| Defluorinated byproduct detected (LCMS). | Hydride reduction via C-F activation. | Change the Base. Avoid alkoxide bases (NaOMe, NaOtBu) which can act as hydride sources ( |

| Black precipitate (Pd Black) forms rapidly. | Ligand stripping by HF. | Add a Fluoride Scavenger. Add a mild Lewis acid or silyl source (e.g., MIDA boronates) if compatible, or ensure the solvent is strictly anhydrous to prevent HF formation. |

| Homocoupling of the coupling partner. | Slow Oxidative Addition (OA) or Transmetallation. | Check Electronics. The electron-poor ring makes OA fast but Transmetallation/Reductive Elimination slow. Increase temperature or use a ligand that promotes RE (e.g., BrettPhos ). |

Module 4: Experimental Validation (Self-Validating Protocols)

Do not guess. Run these two specific control experiments to validate your system.

Protocol A: The "Standard Addition" Poison Test

Purpose: Determine if the substrate itself is the poison.

-

Set up a "standard" reaction known to work well (e.g., Chlorobenzene + Morpholine).

-

Measure the initial rate (

). -

In a second vial, add 1 equivalent of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine to the standard reaction.

-

Result Interpretation:

-

Rate Unchanged: The substrate is NOT poisoning the catalyst via N-coordination. Look for C-F activation issues.

-

Rate Decreases Significantly: The substrate IS poisoning the catalyst. You need a bulkier ligand (e.g., switch from

to tBuXPhos ).

-

Protocol B: The "Base Effect" Screen

Purpose: Rule out defluorination/decomposition. Run three parallel reactions with identical catalyst/ligand but different bases:

-

NaOtBu (Strong, soluble, potential hydride source).

- (Weak, heterogeneous).

- (Weak, heterogeneous, high capacity).

-

If 1 fails but 2/3 work: The issue is C-F activation/hydride reduction.

-

If all fail: The issue is likely the catalyst oxidative addition step or gross steric hindrance.

FAQ: Frequently Asked Questions

Q: Can I use microwave heating to overcome the deactivation?

A: Caution is advised. While microwaves accelerate the reaction, they also accelerate the C-F activation pathway (Arrhenius effect). If you see "charring" or rapid Pd black formation in the microwave, switch to conventional heating at a lower temperature (

Q: Why does the 3-phenyl group matter if the reaction is at the 6-position? A: The 3-phenyl group twists out of plane relative to the pyridine ring. This creates a "steric roof" over the nitrogen. While this discourages N-binding, it also restricts the conformational space for the ligand during the Reductive Elimination step. You need a ligand that is flexible yet bulky, like SPhos or RuPhos .

Q: My LCMS shows a mass of M+19 or M+20. What is this? A: This is likely the HF adduct or a stable fluoride complex . It confirms that C-F bond integrity has been compromised. Switch to a strictly anhydrous solvent (Dioxane/Toluene) and use Carbonate bases.

References

-

BenchChem. Technical Support Center: Palladium-Catalyzed Pyridine Synthesis.[1] (Accessed 2025).[2][3] Link

-

Tan, Y., et al. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide. J. Am. Chem. Soc., 2012. Link

-

Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. (Accessed 2025).[2][3] Link

-

Fujita, T., et al. Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination.[4] Angew.[4][5] Chem. Int. Ed., 2019.[4][6] Link

-

BenchChem. Troubleshooting low yields in the Buchwald-Hartwig amination for pyridine derivatives. (Accessed 2025).[2][3] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Mechanistic Features in Al(I)-Mediated Oxidative Addition of Aryl C–F Bonds: Insights From Density Functional Theory Calculations [frontiersin.org]

mass spectrometry of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine for molecular weight confirmation

Executive Summary

Confirming the molecular weight of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine (

This guide objectively compares the three primary ionization architectures—ESI , APCI , and GC-EI —to determine the optimal workflow for structural confirmation. For most purity and confirmation workflows, APCI+ (Atmospheric Pressure Chemical Ionization) is recommended over ESI due to its robustness against the molecule's reduced polarity and resistance to matrix suppression.

Molecular Profile & Theoretical Mass

Before selecting an ionization mode, the analyst must anchor the experiment in the theoretical physical properties of the analyte.

| Property | Value | Mass Spectrometry Implication |

| Formula | Nitrogen rule applies (Odd mass = Odd N count). | |

| Monoisotopic Mass | 241.0515 Da | Target for High-Resolution MS (HRMS). |

| Nominal Mass | 241 Da | Target for Unit Resolution (Triple Quad/Single Quad). |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; likely to elute late in Reverse Phase LC. |

| pKa (Pyridine N) | < 2.0 (Est.) | The |

Comparative Analysis of Ionization Techniques

The following analysis evaluates which technique yields the most reliable molecular ion (

Table 1: Ionization Performance Matrix

| Feature | ESI (Electrospray) | APCI (Atmospheric Pressure Chem. Ion.) | GC-EI (Electron Impact) |

| Primary Ion Observed | |||

| Ionization Efficiency | Moderate/Low . Reduced basicity limits protonation efficiency in standard mobile phases. | High . Gas-phase ionization is less dependent on solution-phase pKa. | High . Relies on electron bombardment, not proton affinity. |

| Fragmentation | Minimal (Soft). | Moderate (Tunable). | Extensive (Hard). Good for fingerprinting. |

| Matrix Tolerance | Low (Susceptible to suppression). | High. | High (Chromatographic resolution required). |

| Recommendation | Use for dilute, clean samples only. | Preferred for LC-MS workflows. | Preferred for Purity/Library matching. |

Expert Insight: Why APCI over ESI?

While ESI is the industry standard for pyridines, the 2-Fluoro-3-phenyl-5-(trifluoromethyl) substitution pattern creates an "electron-deficient" pyridine ring. In ESI, the efficiency of forming the

APCI operates via a corona discharge that creates reactant gas ions (e.g.,

Experimental Protocols

Protocol A: LC-MS/MS Confirmation (APCI Mode)

Best for: Quantitation and confirmation in complex matrices.

1. Sample Preparation:

-

Dissolve 1 mg of standard in 1 mL Methanol (Stock: 1 mg/mL).

-

Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

2. LC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 40% B to 95% B over 5 minutes. (High organic start due to lipophilicity).

3. MS Source Parameters (APCI+):

-

Corona Current: 4.0 µA.

-

Vaporizer Temp: 350°C (Critical: Ensure complete vaporization of this semi-volatile).

-

Gas Temp: 300°C.

-

Capillary Voltage: 3000 V.

4. Detection:

-

Scan Mode: Full Scan (100–500

) to identify -

Product Ion Scan: Select 242.1 as precursor; apply Collision Energy (CE) 15–30 eV.

Protocol B: GC-MS Structural Validation (EI Mode)

Best for: Purity assessment and spectral library matching.

1. Conditions:

-

Inlet: Split 50:1, 250°C.

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Oven: 80°C (1 min)

20°C/min -

Source: Electron Impact (70 eV), 230°C.

Fragmentation Logic & Data Interpretation[1][2][3]

Understanding the fragmentation is crucial for distinguishing the target from isomers.

Key Fragmentation Pathways (MS/MS or EI)

-

Parent Ion:

-

ESI/APCI:

242 ( -

EI:

241 (

-

-

Primary Loss:

(69 Da) -

Secondary Loss:

(27 Da)-

Characteristic of the pyridine ring collapse.

-

Usually occurs after the initial substituent loss.

-

-

Diagnostic Loss:

vs-

Direct loss of Fluorine radical (19 Da) is rare in ESI but possible in EI.

-

Loss of HF (20 Da) indicates proximity of protons (on the phenyl ring) to the fluorine.

-

Visualization: Fragmentation Pathway[1]

Figure 1: Predicted MS/MS fragmentation pathway for 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine in positive ion mode.

Decision Workflow

Use the following logic gate to select the correct instrument for your specific analytical need.

Figure 2: Decision tree for selecting the optimal mass spectrometry technique based on sample purity and analytical goals.

References

- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Provides foundational theory on ESI vs. APCI mechanisms).

-

NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link] (Standard for EI fragmentation patterns of pyridines).

- Korfmacher, W. A. (2005). Using Mass Spectrometry for Drug Metabolism Studies. CRC Press.

- Holčapek, M., et al. (2010). "Atmospheric pressure photoionization: Basic principles and applications." Journal of Chromatography A, 1217(25), 3908-3921. (Comparison of API techniques for non-polar heterocycles).

Sources

Validating the Structure of Synthesized 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine: A Comparative Technical Guide

Executive Summary

Product: 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine Application: Kinase inhibitor scaffolds, fluorinated pharmaceutical intermediates. The Challenge: Regioselective synthesis of polysubstituted pyridines via Suzuki-Miyaura coupling often yields inseparable regioisomers (e.g., 4-phenyl vs. 3-phenyl isomers). Standard 1D NMR is frequently inconclusive due to overlapping aromatic signals.

Part 1: The Regioselectivity Challenge

In the synthesis of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine , the primary risk is the formation of regioisomers during the cross-coupling of phenylboronic acid with a di-halo-trifluoromethylpyridine precursor.

Target Structure:

-

Pos 2: Fluorine (Directing group,

)[1] -

Pos 3: Phenyl ring (Steric bulk)

-

Pos 4: Proton (

) -

Pos 5: Trifluoromethyl (

, -

Pos 6: Proton (

)

Critical Impurities (Regioisomers):

-

4-Phenyl Isomer: Phenyl attachment at C4 instead of C3.

-

Bis-coupling: Phenyl attachment at both C3 and C4 (if precursor allowed).

Distinguishing the target from the 4-phenyl isomer is chemically subtle because both contain the same functional groups. The validation strategy hinges on proving the spatial proximity of the

Part 2: Comparative Analytical Framework

The following table compares validation methodologies based on resolution power, time investment, and definitive structural proof.

| Feature | Method A: Standard 1D NMR ( | Method B: Advanced 2D NMR ( | Method C: Single Crystal X-Ray |

| Primary Mechanism | Chemical shift logic & J-coupling analysis. | Through-space nuclear interactions (NOE). | Direct electron density mapping. |

| Regioisomer Resolution | Low to Medium. Ambiguous if isomers co-elute. | High. Distinct cross-peaks for specific isomers. | Absolute. Unambiguous 3D structure. |

| Sample Requirement | ~5 mg (Dissolved). | ~10-20 mg (Concentrated, Dissolved). | High-quality single crystal (Solid). |

| Time to Result | < 1 Hour. | 2-4 Hours (Acquisition + Phasing). | Days to Weeks (Crystal growth). |

| Cost/Throughput | Low / High Throughput. | Medium / Medium Throughput. | High / Low Throughput. |

| Expert Verdict | Screening Tool. Insufficient for final structural assignment of novel scaffolds. | Recommended Validation. Provides "X-ray quality" certainty in solution state. | Reference Standard. Use only for initial lot certification. |

Part 3: Detailed Validation Protocol (The "Self-Validating" System)

This protocol utilizes Method B (HOESY) as the core validation engine. This method is superior because it directly correlates the

Step 1: NMR Pre-Screening

Before running expensive 2D experiments, validatethe presence of two distinct fluorine environments.

-

Solvent: DMSO-

(Preferred for solubility and preventing signal overlap). -

Reference:

(0 ppm) or internal -

Expectation:

-

Signal A (

): -

Signal B (

):

-

Step 2: The Definitive Experiment ( HOESY)

Objective: Prove the Phenyl group is at C3 by confirming the spatial distance between the

Mechanism:

-

In the Target (3-Ph) , the

group is physically adjacent to -

In the Isomer (4-Ph) , the

group is adjacent to -

Differentiation: The key is the Phenyl-Proton interaction . In the target, the Phenyl ortho-protons will show a strong NOE to Pyridine

.

Protocol:

-

Pulse Sequence: hnoesy (Heteronuclear NOESY) or hoesygp (Gradient enhanced).

-

Mixing Time: 300-500 ms (Optimized for medium-sized molecules).

-

Setup: Tune probe for both

and -

Analysis:

-

Locate the

signal on the F1 axis ( -

Look for cross-peaks on the F2 axis (

). -

Pass Criteria: Strong cross-peak between

and the Pyridine -

Pass Criteria: Strong cross-peak between Ar-F (C2) and Phenyl-Ortho protons (Spatial proximity).

-

Part 4: Experimental Data & Interpretation

The following data represents the Target Compound: 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine .

Table 1: Predicted NMR Data (DMSO- )

| Nucleus | Position/Group | Shift ( | Multiplicity | Coupling Constants ( | Interpretation |

| -62.5 | Doublet | Characteristic of Ar- | |||

| -74.1 | Multiplet | -- | Typical 2-F-Pyridine shift. | ||

| 8.65 | Singlet (br) | Deshielded by N and | |||

| 8.20 | Doublet | Shielded relative to H6; couples to F2. | |||

| Ph-Ortho | 7.60 | Doublet | Phenyl ring protons. | ||

| 124.0 | Quartet | Diagnostic quartet for |

Table 2: HOESY Correlation Matrix (Validation Proof)

| Interaction Type | Conclusion | ||

| Strong | Confirms | ||

| Medium | Confirms | ||

| Ph-Ortho (7.60) | Strong | CRITICAL: Confirms Phenyl is at C3 (adjacent to F2). |

Note: If the Phenyl were at C4, the

Part 5: Validation Workflow Visualization

The following diagram illustrates the logical decision tree for validating the synthesized structure.

Caption: Decision tree for structural validation using

References

-

National Center for Biotechnology Information (NCBI). (2014). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition. PMC. Retrieved from [Link]

-

Reich, H. J. (n.d.). Coupling Constants - 19F-19F, 19F-1H, 13C-19F.[2][3][4] University of Wisconsin-Madison. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoropyridine 19F NMR Spectrum. Wiley Science Solutions. Retrieved from [Link][5]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. spectrabase.com [spectrabase.com]

Operational Guide: Disposal & Handling of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine

Executive Summary & Chemical Profile

This guide mandates the specific disposal and handling protocols for 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine . Unlike standard organic waste, this compound presents a dual-hazard profile: the 2-fluoro substituent is highly reactive toward nucleophiles (via

Operational Directive: This material must be segregated as Halogenated Organic Waste . Under no circumstances should it be combined with non-halogenated solvents or strong nucleophiles (amines, thiols) in waste containers, as this may trigger exothermic degradation.

Chemical Identity & Properties

| Property | Data | Operational Implication |

| Structure | Pyridine core with -F, -Ph, - | High Thermal Stability: Requires high-temp incineration. |

| Molecular Formula | High Fluorine Content: Generates HF upon combustion. | |

| Reactivity | Electrophilic at C-2 | Incompatible: Do not mix with basic waste (amines/hydroxides). |

| Physical State | Solid (typically) | Dust Hazard: Use local exhaust ventilation (LEV). |

| Hazard Class | Irritant / Acute Tox (Predicted) | PPE: Nitrile gloves, safety glasses, lab coat. |

Hazard Analysis & Mechanism of Action

To ensure safety, researchers must understand the causality behind these protocols.

A. The Incineration Hazard (The Group)

Standard laboratory waste is often incinerated at 800–900°C. However, the trifluoromethyl (

-

Protocol: Waste streams containing this compound must be flagged for High-Temperature Incineration (>1100°C) with caustic scrubbing to neutralize HF emissions [1].

B. The Reactivity Hazard (The 2-Fluoro Group)

The nitrogen atom in the pyridine ring withdraws electron density, activating the 2-position. The fluorine atom is a good leaving group in Nucleophilic Aromatic Substitution (

-

Scenario: If thrown into a general "Basic Organic Waste" container with aliphatic amines, a spontaneous reaction can occur, generating heat and potentially over-pressurizing the drum.

-

Protocol: Strict segregation into Neutral/Acidic Halogenated streams.

Step-by-Step Disposal Workflow

This workflow is a self-validating system. If a step cannot be verified (e.g., pH is unknown), the waste defaults to the higher hazard category.

Phase 1: Pre-Disposal Quenching

If the compound is in a reaction mixture:

-

Quench: Ensure all reactive reagents (e.g., Lithium reagents, hydrides) are neutralized.

-

pH Check: Adjust pH to 6–8 . Avoid strong basic conditions to prevent hydrolysis of the C-F bond.

-

Solvent Compatibility: Dilute with compatible halogenated solvents (Dichloromethane, Chloroform) if necessary to maintain solution.

Phase 2: Waste Segregation

Do NOT use general "Organic Waste" carboys.

-

Select Container: High-Density Polyethylene (HDPE) jerrican. Glass is acceptable but poses a breakage risk.

-

Labeling:

Phase 3: Final Disposal Decision Tree

Figure 1: Decision logic for the safe disposal of fluorinated pyridine derivatives. Note the critical pH check to prevent exothermic side reactions in the waste container.

Emergency Procedures: Spill Management

In the event of a spill outside the fume hood:

-

Evacuate & Ventilate: The volatility is low, but dust or aerosols are respiratory irritants.

-

PPE Upgrade: Wear double nitrile gloves , lab coat, and a half-mask respirator with organic vapor/acid gas cartridges (OV/AG) if dust is visible.

-

Containment:

-

Do NOT use standard clay kitty litter if the material is mixed with strong acids (risk of

generation). -

Use: Polypropylene absorbent pads or commercial "Universal" chemical binders.

-

-

Cleanup:

-

Sweep/scoop material into a wide-mouth HDPE jar.

-

Wipe the surface with a soap/water solution (surfactant helps solubilize the lipophilic phenyl group).

-

Dispose of all cleanup materials as Solid Hazardous Waste (Halogenated) .

-

Regulatory Framework (US/Global)

-

RCRA (USA): This compound is not explicitly P-listed or U-listed. However, it falls under Process Waste and must be characterized.

-